N-Methyl Amisulpride-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Amisulpride-d3 is a derivative of Amisulpride . It has a molecular formula of C18H26D3N3O4S and a molecular weight of 386.52 . It is supplied with detailed characterization data compliant with regulatory guidelines .
Molecular Structure Analysis
This compound has a molecular formula of C18H26D3N3O4S . It is a more lipophilic version of Amisulpride, designed to improve on Amisulpride’s notoriously poor membrane (BBB) permeability while matching Amisulpride’s binding affinity to the D2/D3 and 5HT7 receptors .Chemical Reactions Analysis
The thermal decomposition of Amisulpride, a related compound, was studied using thermogravimetry/derivative thermogravimetry (TG/DTG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). The activation energy obtained was found to be about 108 kJ mol −1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.52 and a molecular formula of C18H26D3N3O4S . Amisulpride, the parent compound, has a molecular mass of 369.48 g mol–1 .Mechanism of Action
Amisulpride, the parent compound, is a highly selective dopamine D2/D3 receptor antagonist . At low doses, it blocks presynaptic autoreceptors, facilitating dopamine release and thus resolving dopaminergic hypoactivity and the symptoms of depression. At higher doses, it blocks postsynaptic dopamine D2 and D3 receptors in the limbic region and prefrontal regions, responsible for its antipsychotic effects .
Safety and Hazards
Amisulpride, the parent compound, is associated with a high risk of elevating blood levels of the lactation hormone, prolactin, thereby potentially causing the absence of the menstrual cycle, breast enlargement, even in males, breast milk secretion not related to breastfeeding, impaired fertility, impotence, breast pain, etc .
Future Directions
LB-102, or N-methyl amisulpride, is a patented benzamide designed to be an improved version of Amisulpride, a dopamine/5-HT7 antagonist successfully used to treat schizophrenia in Europe for decades . LB-102 was designed to improve on Amisulpride’s low permeability across the blood-brain barrier . A Phase 2 first-in-patient study is planned for 2023 .
properties
CAS RN |
1794945-81-5 |
---|---|
Molecular Formula |
C18H29N3O4S |
Molecular Weight |
386.525 |
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20(3)18(22)14-10-17(26(23,24)6-2)15(19)11-16(14)25-4/h10-11,13H,5-9,12,19H2,1-4H3/i3D3 |
InChI Key |
PMLIJXXZFCRLES-HPRDVNIFSA-N |
SMILES |
CCN1CCCC1CN(C)C(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
synonyms |
4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-N-(methyl-d3)benzamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.